1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Overview
Description
1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which is a promising new therapy for hypertension, inflammation, and other cardiovascular disorders . The piperazino functionality remarkably improves the drug-like profile of sEH inhibitors .
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). The compound acts as an inhibitor of sEH, thereby exerting its therapeutic effects. The inhibition of sEH leads to a reduction in hypertension and inflammation .
Comparison with Similar Compounds
1-[4-(METHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. These compounds also exhibit significant biological and pharmaceutical activities . the unique piperazino functionality of this compound enhances its drug-like profile, making it a more potent inhibitor of sEH .
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-14-12-20(13-15-21)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCSWIBXUEMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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